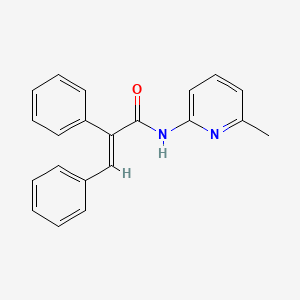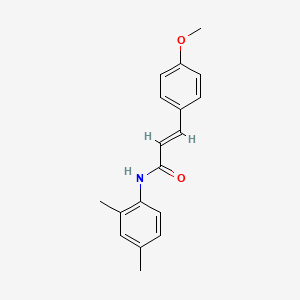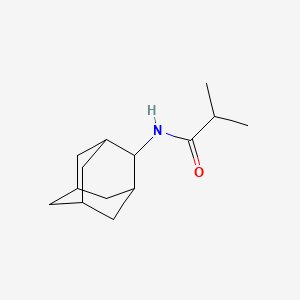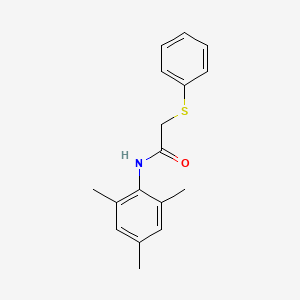
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPD is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is not fully understood. However, it is thought to act by modulating the activity of certain ion channels in the brain, which can affect neuronal activity. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to have a range of biochemical and physiological effects. In the brain, N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to modulate the activity of certain ion channels, which can affect neuronal activity. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis. Additionally, N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide in laboratory experiments is its relatively straightforward synthesis method. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is also stable and can be stored for extended periods of time. However, one of the limitations of using N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide. One area of research is in the development of new drugs based on N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide for the treatment of neurological disorders and cancer. Another area of research is in the development of new synthetic methods for the production of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide and its potential applications in various fields.
合成方法
The synthesis of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide involves the reaction of 6-methyl-2-pyridinamine with 2,3-diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide. The synthesis of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the field of neuroscience, where N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to modulate the activity of certain ion channels in the brain. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
(E)-N-(6-methylpyridin-2-yl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-16-9-8-14-20(22-16)23-21(24)19(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-15H,1H3,(H,22,23,24)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWPOURACYVDGY-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-methylpyridin-2-yl)-2,3-diphenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)

![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)


![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)

![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

